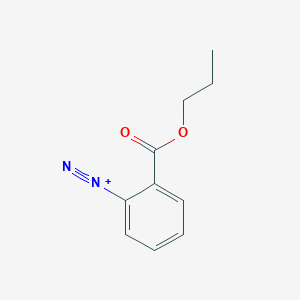
2-(Propoxycarbonyl)benzene-1-diazonium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Propoxycarbonyl)benzene-1-diazonium is an aromatic diazonium compound. Diazonium compounds are known for their versatility in organic synthesis, particularly in the formation of azo compounds, which are widely used as dyes. The diazonium group (-N₂⁺) attached to the benzene ring makes this compound highly reactive and useful in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(Propoxycarbonyl)benzene-1-diazonium can be synthesized through the diazotization of 2-(propoxycarbonyl)aniline. The process involves the reaction of the aniline derivative with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0-5°C) to form the diazonium salt .
Industrial Production Methods
In an industrial setting, the diazotization process is typically carried out in a continuous flow system to ensure better control over reaction conditions and to handle the exothermic nature of the reaction. The use of continuous flow reactors allows for efficient heat management and improved safety .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Propoxycarbonyl)benzene-1-diazonium undergoes several types of reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles such as halides, hydroxides, and cyanides through reactions like the Sandmeyer reaction.
Common Reagents and Conditions
Substitution Reactions: Common reagents include copper(I) chloride (CuCl), copper(I) bromide (CuBr), and potassium iodide (KI).
Coupling Reactions: Phenols and aromatic amines are dissolved in basic solutions (e.g., sodium hydroxide) and reacted with the diazonium compound at low temperatures to form azo compounds.
Major Products
Substitution Reactions: Products include aryl halides, phenols, and nitriles.
Coupling Reactions: Products are azo compounds, which are often brightly colored and used as dyes.
Applications De Recherche Scientifique
2-(Propoxycarbonyl)benzene-1-diazonium has several applications in scientific research:
Chemistry: Used in the synthesis of azo dyes, which are important in the textile industry.
Biology: Azo compounds derived from diazonium salts are used as biological stains and indicators.
Medicine: Some azo compounds have been investigated for their antimicrobial and anticancer properties.
Industry: Azo dyes are used in paints, inks, and cosmetics due to their vibrant colors and stability.
Mécanisme D'action
The mechanism of action of 2-(Propoxycarbonyl)benzene-1-diazonium involves the formation of a highly reactive diazonium ion. This ion can undergo nucleophilic substitution or coupling reactions. In substitution reactions, the diazonium ion is replaced by a nucleophile, resulting in the formation of a new aromatic compound. In coupling reactions, the diazonium ion reacts with an electron-rich aromatic compound to form an azo compound .
Comparaison Avec Des Composés Similaires
2-(Propoxycarbonyl)benzene-1-diazonium can be compared with other diazonium compounds such as benzenediazonium chloride and 4-nitrobenzenediazonium. While all diazonium compounds share similar reactivity, this compound is unique due to the presence of the propoxycarbonyl group, which can influence its reactivity and the properties of the resulting azo compounds .
List of Similar Compounds
- Benzenediazonium chloride
- 4-Nitrobenzenediazonium
- 2-Methylbenzenediazonium
These compounds are also used in various substitution and coupling reactions to form a wide range of aromatic compounds and azo dyes .
Propriétés
Numéro CAS |
65000-23-9 |
|---|---|
Formule moléculaire |
C10H11N2O2+ |
Poids moléculaire |
191.21 g/mol |
Nom IUPAC |
2-propoxycarbonylbenzenediazonium |
InChI |
InChI=1S/C10H11N2O2/c1-2-7-14-10(13)8-5-3-4-6-9(8)12-11/h3-6H,2,7H2,1H3/q+1 |
Clé InChI |
HHSATVAZCWJZGQ-UHFFFAOYSA-N |
SMILES canonique |
CCCOC(=O)C1=CC=CC=C1[N+]#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




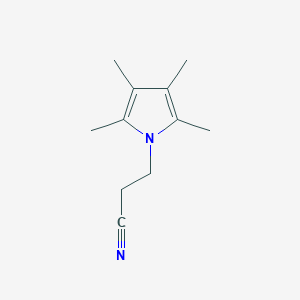
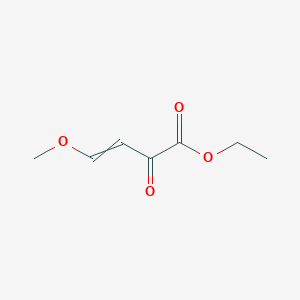
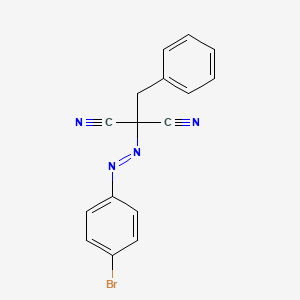

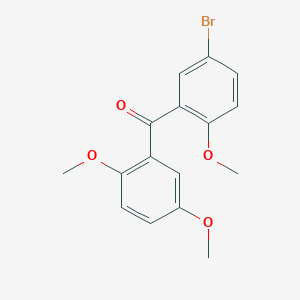
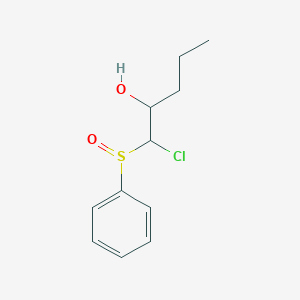
![methyl 2-ethyl-2,5,7,12-tetrahydroxy-6,11-dioxo-4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B14497789.png)

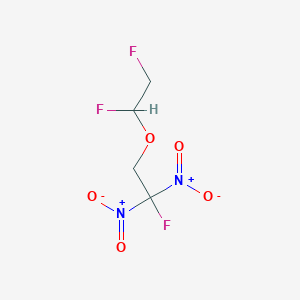
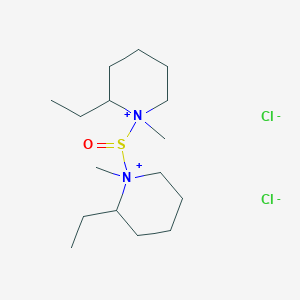
![1,1'-[1,4-Phenylenebis(carbonyl-9H-fluorene-6,3-diyl)]di(ethan-1-one)](/img/structure/B14497823.png)
![Benzamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(4-nitrophenyl)azo]phenyl]-](/img/structure/B14497824.png)
